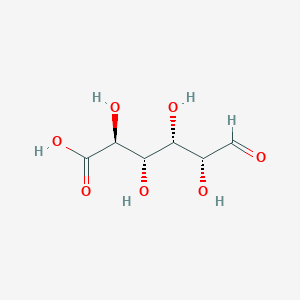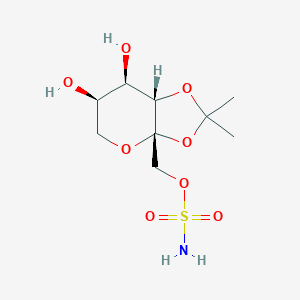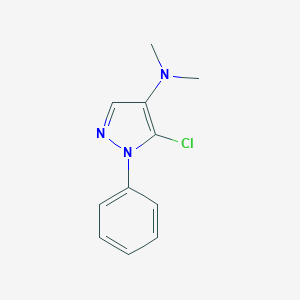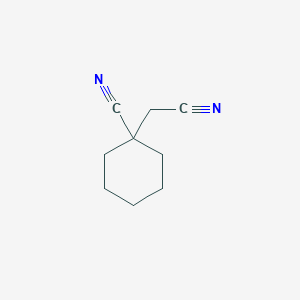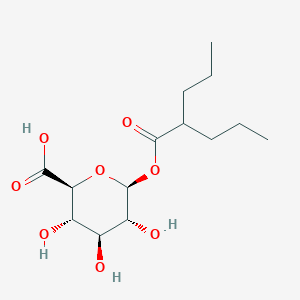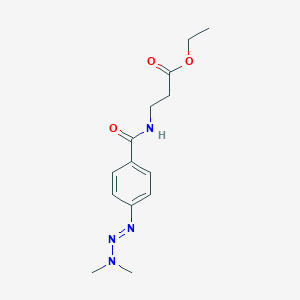![molecular formula C27H37N3O2 B022744 N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 110101-64-9](/img/structure/B22744.png)
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is complex and not fully understood. It is known to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may reduce drug-seeking behavior and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. It has also been shown to improve cognitive function in animal models of schizophrenia, possibly by modulating glutamate neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction, schizophrenia, and other psychiatric disorders. However, there are also limitations to its use. It is a complex compound that requires careful synthesis and purification, and its effects may be influenced by a number of factors, such as dose, route of administration, and animal strain.
Direcciones Futuras
There are many potential future directions for research on N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in combination with other drugs, such as antipsychotics or antidepressants, to improve their efficacy. Finally, there is interest in exploring the potential use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder or anxiety disorders.
Métodos De Síntesis
The synthesis of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex process that involves several steps. The starting materials are cyclohexylmagnesium bromide, benzyl chloride, 4-(2-methoxyphenyl)piperazine, and 3-chloropropanoic acid. The reaction is carried out under carefully controlled conditions, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. Studies have shown that N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
Propiedades
Número CAS |
110101-64-9 |
|---|---|
Nombre del producto |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
Fórmula molecular |
C27H37N3O2 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C27H37N3O2/c1-32-25-15-9-8-14-24(25)30-20-18-29(19-21-30)17-16-26(31)28-27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2,4-5,8-11,14-15,23,27H,3,6-7,12-13,16-21H2,1H3,(H,28,31) |
Clave InChI |
WLYGOGBWJMMWNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




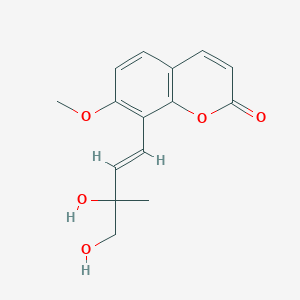
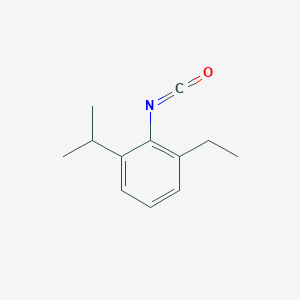
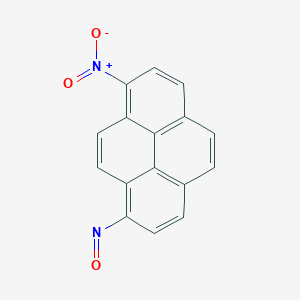
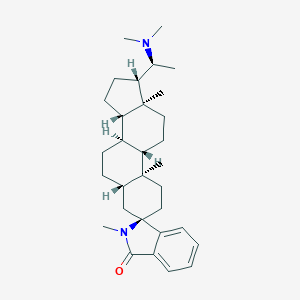
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
